N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide, also known as PQR309, is a novel small molecule inhibitor that targets the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Scientific Research Applications
Synthesis and Pharmacological Importance
N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide is involved in the synthesis of a variety of quinazoline derivatives, which are known for their significant pharmacological importance. These derivatives have been studied for their potential anti-inflammatory, analgesic, and anti-bacterial activities. For instance, the synthesis of substituted 6-bromoquinazolinones has highlighted their pharmacological relevance in comparison with standard drugs, showcasing activities in anti-inflammatory and analgesic domains (Ch. Rajveer et al., 2010).
Antimicrobial Properties
The compound has been a precursor in the synthesis of new quinazolines with potential antimicrobial agents. This involves reactions leading to compounds tested for antibacterial and antifungal activities, indicating the compound's significance in developing new antimicrobial strategies (N. Desai et al., 2007).
Anti-tumor Activities
There has been research into the synthesis of thiophene analogues of quinazoline compounds, which have been tested as inhibitors of tumor cell growth in culture. This indicates the compound's role in the development of potential anti-cancer therapies (R. Forsch et al., 2002).
Analgesic and Anti-inflammatory Activities
Further studies have designed and synthesized quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. These compounds, including variations of N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide, have shown promising results in comparison to standard drugs, with some compounds displaying potent activities and mild ulcerogenic potential (V. Alagarsamy et al., 2015).
properties
IUPAC Name |
N-[4-[[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-24-22-9-4-3-8-21(22)23(29)27(15)19-7-5-6-18(14-19)26-32(30,31)20-12-10-17(11-13-20)25-16(2)28/h3-14,26H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGCARRXGHEHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide |
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